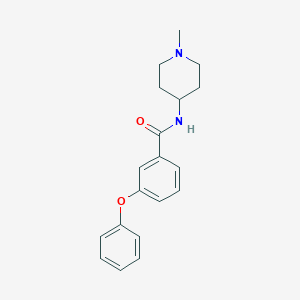
2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential as a therapeutic agent in the treatment of various B-cell malignancies.
作用機序
2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide targets BTK, a key enzyme involved in the BCR signaling pathway. BTK is essential for the activation of downstream signaling pathways that promote B-cell survival and proliferation. This compound binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking BCR signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have potent inhibitory activity against BTK and to induce apoptosis in B-cell malignancies. This compound has also been shown to inhibit the activation of downstream signaling pathways that promote B-cell survival and proliferation. In addition, this compound has been shown to have minimal off-target effects and to be well-tolerated in preclinical studies.
実験室実験の利点と制限
One advantage of 2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is its potency and specificity for BTK, which makes it a valuable tool for studying the role of BTK in B-cell signaling and the pathogenesis of B-cell malignancies. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for the development and application of 2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide. One area of focus is the development of combination therapies that target multiple components of the B-cell signaling pathway, which may improve the efficacy of this compound in the treatment of B-cell malignancies. Another area of focus is the development of this compound analogs with improved pharmacokinetic properties and solubility, which may enhance its utility as a therapeutic agent. Finally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential biomarkers of response to treatment.
Conclusion
This compound is a small molecule inhibitor that targets BTK and has shown promising potential as a therapeutic agent in the treatment of B-cell malignancies. Its potency and specificity for BTK make it a valuable tool for studying the role of BTK in B-cell signaling and the pathogenesis of B-cell malignancies. However, further research is needed to fully elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of 2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide involves several steps, starting with the reaction of 2,4-dimethylphenylacetic acid with tetrahydro-2-furanmethanol to form the corresponding ester. The ester is then converted to the amide using N,N-dimethylformamide (DMF) and triethylamine. The final step involves the introduction of the acetyl group using acetic anhydride and pyridine. The overall yield of the synthesis is approximately 30%.
科学的研究の応用
2-(2,4-dimethylphenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, this compound has shown potent inhibitory activity against BTK and has demonstrated efficacy in suppressing B-cell proliferation and inducing apoptosis in B-cell malignancies.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-6-13(12(2)8-11)9-15(17)16-10-14-4-3-7-18-14/h5-6,8,14H,3-4,7,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMWECHQYKCSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NCC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5326559.png)
![3-{[benzyl(methyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5326566.png)
![1-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5326587.png)
![1-[(5-bromo-2-furyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B5326588.png)

![1'-[(6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5326596.png)
![2,4-diethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5326597.png)
![5-[(butylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5326605.png)
![3-propyl-6-(1-pyridin-2-ylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5326611.png)
![6-(methoxymethyl)-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5326612.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5326613.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5326623.png)

